3-methoxy-1-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-methoxy-1-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2S3/c1-20-6-7(13(19-20)22-2)12(21)18-14-16-8-4-5-9-11(10(8)24-14)25-15(17-9)23-3/h4-6H,1-3H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJCJNRZCGPDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-1-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole and benzothiazole rings, followed by their fusion to form the thiazolo[4,5-g][1,3]benzothiazole core. The pyrazole ring is then introduced through cyclization reactions. The final step involves the attachment of the carboxamide group under specific conditions, such as the use of coupling reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-1-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-methoxy-1-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-methoxy-1-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting specific biochemical pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s uniqueness lies in its fused thiazolo-benzothiazole moiety and substituent arrangement. Key analogues include:
- Variants with altered substituents :
- 3-Ethoxy-1-ethyl analogues : Increased alkoxy chain length enhances lipophilicity (logP +0.5) but may reduce solubility.
- Methylsulfanyl-to-hydroxyl substitution : Polar hydroxyl groups improve aqueous solubility but decrease membrane permeability.
Research Findings
Structure-Activity Relationships (SAR)
- Methoxy group : Critical for activity; removal or substitution (e.g., ethoxy) reduces kinase inhibition by >50% .
- Methylsulfanyl moiety : Optimal for balancing lipophilicity and steric effects; bulkier thioethers (e.g., ethylsulfanyl) hinder target engagement.
Challenges and Opportunities
- Synthetic complexity : Multi-step synthesis lowers yield (∼15% for target compound vs. 30% for benzothiazole analogues).
- Selectivity : Preliminary data suggest off-target effects against related kinases; further optimization is needed.
Biological Activity
The compound 3-methoxy-1-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazole-4-carboxamide is a member of the pyrazole family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.44 g/mol. The structural components include a pyrazole ring, thiazole moiety, and a carboxamide functional group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-methoxy-1-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)pyrazole-4-carboxamide exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives containing thiazolo and benzothiazole structures showed cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and PC3 (prostate cancer) cells. The IC50 values for these compounds ranged from 10 to 30 µM in different assays .
Antimicrobial Activity
The compound's thiazole and pyrazole components suggest potential antimicrobial properties. Research has shown that thiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. In one study, a related thiazolo[3,2-a]benzimidazole was reported to have significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against various bacterial strains .
Insecticidal Activity
Insecticidal properties have also been explored for compounds related to this structure. A study on 1,3-thiadiazole-containing pyrazoles revealed promising acaricidal and insecticidal activities with some derivatives showing over 80% efficacy against pests like Tetranychus cinnabarinus at concentrations as low as 50 µg/mL .
The biological mechanisms underlying the activities of these compounds are diverse:
- Cytotoxicity in Cancer Cells : The anticancer effects are believed to arise from the induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
- Antimicrobial Mechanism : The antimicrobial action is likely due to the interference with bacterial cell wall synthesis or disruption of metabolic pathways.
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of a thiazolo[3,2-a]benzimidazole derivative in inhibiting tumor growth in xenograft models. Results showed a significant reduction in tumor volume compared to controls after treatment for four weeks .
Case Study 2: Insecticidal Activity
In another investigation, a series of thiazole-based compounds were tested for their insecticidal properties against Aphis craccivora. The most effective compound achieved 100% mortality at a concentration of 50 µg/mL after 72 hours .
Data Summary Table
Q & A
Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. A general procedure includes:
- Step 1: Condensation of pyrazole-4-carboxylic acid derivatives with thiazolo-benzothiazole intermediates. For example, describes a base-mediated (K₂CO₃) nucleophilic substitution in DMF at room temperature, achieving yields of ~70–85% .
- Step 2: Methoxy and methylsulfanyl group incorporation via alkylation or thiolation. highlights the use of NaH in toluene for methoxy group introduction under reflux .
Optimization Tips: - Monitor reaction progress via TLC or HPLC to avoid over-alkylation.
- Adjust solvent polarity (e.g., switch from DMF to THF) to improve regioselectivity .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR resolves pyrazole and thiazole proton environments. For example, the methylsulfanyl group (S–CH₃) shows a singlet at ~δ 2.5 ppm in ¹H NMR .
- X-Ray Crystallography: provides bond-length data (e.g., C–S bonds: 1.71–1.76 Å) and torsion angles to confirm fused thiazole-benzothiazole geometry .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 458.0921) .
Advanced: How can molecular docking predict its biological targets, and what limitations exist?
Answer:
- Methodology:
- Use software like AutoDock Vina to dock the compound into enzyme active sites (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) .
- Validate docking poses with MD simulations to assess binding stability.
- Key Findings: reports moderate binding affinity (-8.2 kcal/mol) due to hydrophobic interactions with the thiazole ring .
- Limitations: Docking may overestimate affinity if solvation effects or protein flexibility are neglected. Cross-validate with in vitro assays .
Advanced: How do noncovalent interactions influence its crystalline packing and stability?
Answer:
- Analysis Tools:
- Hirshfeld Surface Analysis () quantifies intermolecular contacts (e.g., S···π interactions contribute 12% of surface contacts) .
- DFT Calculations: Evaluate halogen/chalcogen bonding (e.g., S···N interactions stabilize the lattice with energies of ~-3.5 kcal/mol) .
- Impact on Stability: Strong π-π stacking between benzothiazole rings enhances thermal stability (melting point >200°C) .
Advanced: How to resolve contradictions between in silico predictions and experimental bioactivity data?
Answer:
- Case Study: predicts antifungal activity via 14-α-demethylase inhibition, but shows weak experimental MIC values (>50 µg/mL) against C. albicans .
- Resolution Strategies:
- Reassess docking parameters (e.g., protonation states, co-crystallized water inclusion).
- Test metabolite activity (e.g., sulfoxide derivatives may enhance membrane permeability) .
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .
Advanced: What strategies improve the design of analogs with enhanced bioactivity?
Answer:
- SAR Insights:
- Thiazole Modification: Replace methylsulfanyl with sulfonyl groups () to boost antimicrobial activity (MIC reduced to 12.5 µg/mL) .
- Pyrazole Substitution: Introduce electron-withdrawing groups (e.g., –NO₂) at the 3-methoxy position to enhance π-stacking with target enzymes .
- Synthetic Routes: Use Pd-catalyzed reductive cyclization () to access complex N-heterocyclic analogs efficiently .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
